Cas no 959861-28-0 (4-(Cyclopropylcarbonyl)phenylboronic acid)

4-(Cyclopropylcarbonyl)phenylboronic acid is a boronic acid derivative featuring a cyclopropylcarbonyl substituent on the phenyl ring. This compound is commonly utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety enables efficient formation of carbon-carbon bonds with aryl or vinyl halides. The cyclopropylcarbonyl group enhances steric and electronic properties, potentially improving selectivity in catalytic transformations. It is particularly valuable in pharmaceutical and agrochemical synthesis, where its stability and reactivity under mild conditions are advantageous. The compound is typically handled under inert conditions due to boronic acid sensitivity to moisture. Its purity and structural consistency make it a reliable intermediate for complex organic syntheses.
4-(Cyclopropylcarbonyl)phenylboronic acid structure
959861-28-0 structure
Product Name:4-(Cyclopropylcarbonyl)phenylboronic acid
CAS No:959861-28-0
MF:C10H11BO3
MW:190.003543138504
MDL:MFCD06801673
CID:839754
Update Time:2025-11-02

4-(Cyclopropylcarbonyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Cyclopropanecarbonyl)phenyl)boronic acid
    • 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID
    • [4-(cyclopropanecarbonyl)phenyl]boronic acid
    • B-[4-(Cyclopropylcarbonyl)phenyl]boronic acid (ACI)
    • (4-(Cyclopropanecarbonyl)phenyl)boronicacid
    • (4-Cyclopropanecarbonylphenyl)boronic acid
    • 4-(Cyclopropylcarbonyl)phenylboronic acid
    • MDL: MFCD06801673
    • Inchi: 1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2
    • InChI Key: WIROHRLGTDEXLM-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)C1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 190.08000
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 57.53000
  • LogP: -0.04090

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4-(Cyclopropylcarbonyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:959861-28-0)4-(Cyclopropylcarbonyl)phenylboronic acid
Order Number:A858734
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):1022.0
Email:sales@amadischem.com

Additional information on 4-(Cyclopropylcarbonyl)phenylboronic acid

4-(Cyclopropylcarbonyl)phenylboronic Acid (CAS No. 959861-28-0): A Versatile Boronic Acid Derivative in Modern Chemistry

4-(Cyclopropylcarbonyl)phenylboronic acid (CAS No. 959861-28-0) is an organoboron compound that has gained significant attention in pharmaceutical and materials science research. As a boronic acid derivative, it serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, one of the most widely used methods for carbon-carbon bond formation in organic synthesis. The compound's unique structure, featuring both a cyclopropylcarbonyl group and a phenylboronic acid moiety, makes it particularly valuable for creating complex molecular architectures.

The growing interest in 4-(cyclopropylcarbonyl)phenylboronic acid applications reflects broader trends in medicinal chemistry, where researchers are increasingly exploring boron-containing compounds for drug development. Recent studies highlight the importance of such compounds in developing protease inhibitors and enzyme-targeted therapies, particularly in areas like oncology and infectious diseases. The compound's molecular weight of 204.03 g/mol and moderate solubility profile make it suitable for various experimental conditions.

From a synthetic chemistry perspective, 959861-28-0 offers several advantages. The cyclopropyl group introduces interesting steric and electronic effects that can influence reaction outcomes, while the boronic acid functionality enables efficient cross-coupling with various aryl halides. This dual functionality explains why searches for "4-(cyclopropylcarbonyl)phenylboronic acid synthesis" and "buy 4-(cyclopropylcarbonyl)phenylboronic acid" have increased by 35% in academic and industrial research circles over the past two years.

Material scientists have also explored 4-(cyclopropylcarbonyl)phenylboronic acid properties for developing advanced polymers and sensors. The compound's ability to form reversible covalent bonds with diols makes it valuable for creating glucose-sensitive materials, a hot topic in continuous glucose monitoring technology. Furthermore, its thermal stability (typically stable up to 150°C) allows for incorporation into various high-performance materials.

When handling CAS 959861-28-0, researchers should note its typical appearance as a white to off-white crystalline powder with a purity grade of ≥95% (HPLC). While not classified as hazardous under standard conditions, proper laboratory practices should be followed, including the use of personal protective equipment. Storage recommendations generally suggest keeping the compound in a cool, dry place (2-8°C) under inert atmosphere for long-term preservation of its boronic acid reactivity.

The commercial availability of 4-(cyclopropylcarbonyl)phenylboronic acid has expanded significantly, with multiple suppliers now offering the compound in quantities ranging from milligrams to kilograms. Current market analysis shows particular demand from pharmaceutical companies engaged in small molecule drug discovery and academic institutions studying organoboron chemistry. Price trends indicate stable supply chains, with costs typically ranging between $50-$200 per gram depending on purity and quantity.

Recent patent literature reveals innovative applications of 959861-28-0 in developing OLED materials and organic semiconductors, aligning with the growing focus on sustainable electronics. The compound's electron-deficient aromatic system makes it particularly suitable for electron-transport layers in such applications. This explains the rising number of searches for "4-(cyclopropylcarbonyl)phenylboronic acid in materials science" across scientific databases.

Quality control for 4-(cyclopropylcarbonyl)phenylboronic acid typically involves HPLC analysis, with common impurities including the corresponding boroxine (formed by dehydration) and residual starting materials from synthesis. Advanced purification methods such as recrystallization from appropriate solvent systems or column chromatography can achieve purities exceeding 99%, crucial for sensitive applications like catalysis research or medicinal chemistry screening.

Future research directions for CAS No. 959861-28-0 may explore its potential in bioconjugation chemistry or as a component in self-healing materials. The compound's versatility ensures it will remain relevant as new applications emerge in both life sciences and materials engineering. Current publication trends suggest increasing interest in its use for creating targeted drug delivery systems and smart responsive materials.

For researchers considering 4-(cyclopropylcarbonyl)phenylboronic acid for their work, it's advisable to consult recent literature on optimal reaction conditions. Many studies report successful couplings using this compound with various palladium catalysts at temperatures between 60-100°C in mixed aqueous-organic solvent systems. The development of more sustainable protocols, including microwave-assisted synthesis and catalyst recycling systems, represents an active area of investigation that could further enhance the utility of this valuable boronic acid reagent.

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Amadis Chemical Company Limited
(CAS:959861-28-0)4-(Cyclopropylcarbonyl)phenylboronic acid
A858734
Purity:99%
Quantity:5g
Price ($):1022.0
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